Product packaging for 7-Oxodihydrokarounidiol(Cat. No.:CAS No. 143183-47-5)

7-Oxodihydrokarounidiol

Cat. No.: B136414
CAS No.: 143183-47-5
M. Wt: 456.7 g/mol
InChI Key: LGSJWAHGGJDXIU-YLUXGQHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxodihydrokarounidiol is a triterpenoid compound identified in plants of the genus Trichosanthes , such as Trichosanthes kirilowii . This genus has a long history of use in traditional medicine, and modern research investigates the biological activities of its chemical constituents . As a triterpene, this compound is part of a class of natural products that are often explored for their potential bioactive properties . Researchers value this compound for phytochemical studies, as a standard for the quality control of herbal extracts, and for investigations into the mechanistic basis of the reported pharmacological effects of Trichosanthis Fructus, which include activities on the cardiovascular system . Its specific mechanism of action is an active area of scientific inquiry. This product is labeled "For Research Use Only" (RUO) . It is expressly intended for use in laboratory research and is not intended for human use, nor for use in diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B136414 7-Oxodihydrokarounidiol CAS No. 143183-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143183-47-5

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-3-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,3,4a,5,7,8,9,10,12,12a,13,14-dodecahydro-1H-picen-6-one

InChI

InChI=1S/C30H48O3/c1-25(2)21-16-20(32)24-19(28(21,5)10-9-23(25)33)8-11-29(6)22-17-26(3,18-31)12-13-27(22,4)14-15-30(24,29)7/h21-23,31,33H,8-18H2,1-7H3/t21-,22+,23+,26+,27+,28+,29-,30+/m0/s1

InChI Key

LGSJWAHGGJDXIU-YLUXGQHSSA-N

SMILES

CC1(C(CCC2(C1CC(=O)C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)C(=O)C[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)(C)CO

Canonical SMILES

CC1(C(CCC2(C1CC(=O)C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C

Synonyms

7-oxo-DC-friedo-olean-8-ene-3 alpha,29-diol
7-oxodihydrokarounidiol

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of 7 Oxodihydrokarounidiol

Botanical Sources within the Cucurbitaceae Family

7-Oxodihydrokarounidiol has been identified exclusively in plants belonging to the gourd family, Cucurbitaceae. Its presence is particularly notable in the genera Trichosanthes and Momordica, where it co-occurs with other structurally related triterpenoids.

Trichosanthes kirilowii as a Primary Source

The seeds of Trichosanthes kirilowii Maxim., a plant used in traditional Chinese medicine, are a primary and well-documented source of this compound. researchgate.netmagtechjournal.com The structure of the compound, identified as 7-oxo-D:C-friedo-olean-8-ene-3α,29-diol, was first determined from an isolate obtained from these seeds. researchgate.net Subsequent studies have consistently re-isolated this compound from the unsaponifiable lipids of T. kirilowii seed oil, often alongside other friedo-oleanane triterpenes such as karounidiol (B1673296), isokarounidiol, and the newly identified karounitriol. researchgate.netmagtechjournal.comresearchgate.net

Detection in Other Trichosanthes Species and Related Genera (Momordica)

Beyond its primary source, this compound has been isolated from other species within the Trichosanthes genus and the related genus Momordica.

Trichosanthes cucumeroides : The seeds of this species have been shown to contain this compound, along with two novel derivatives, 7-oxodihydrokarounitriol and 7,11-dioxodihydrokarounidiol. tandfonline.comnih.gov This finding highlights the biosynthetic diversity within the genus.

Trichosanthes dioica : This species, commonly known as pointed gourd, also lists this compound among its known chemical constituents. phcogrev.com

Momordica cochinchinensis : The seeds of this Gac fruit are another significant source. Research on the chemical constituents of the unsaponifiable matter from its seed oil led to the isolation and identification of this compound. nih.govresearchgate.nettaylorandfrancis.com It was found together with other triterpenoids like karounidiol and beta-sitosterol. nih.govresearchgate.net

Table 1: Documented Botanical Sources of this compound This table is interactive. Users can sort and filter the data.

Genus Species Plant Part Reference(s)
Trichosanthes T. kirilowii Seeds researchgate.netmagtechjournal.comresearchgate.net
Trichosanthes T. cucumeroides Seeds tandfonline.comnih.gov
Trichosanthes T. dioica Not specified phcogrev.com
Momordica M. cochinchinensis Seeds nih.govresearchgate.nettaylorandfrancis.com

Advanced Chromatographic Separation Techniques

Following extraction, the crude unsaponifiable matter is a complex mixture requiring advanced chromatographic techniques for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technology for the analysis and purification of triterpenoids. mdpi.comnih.gov For compounds like this compound, which belong to the friedo-oleanane class, reversed-phase HPLC is typically employed. mdpi.com

A common setup involves a C18 column, which has a non-polar stationary phase. mdpi.com Separation is achieved by using a polar mobile phase, often a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with an acid modifier such as formic acid to improve peak shape. mdpi.com Because many triterpenoids lack strong UV-absorbing chromophores, detection can be challenging. nih.gov To enhance detection sensitivity for quantitative analysis or to facilitate isolation, chemical derivatization strategies can be employed. These involve attaching a UV-active or fluorescent tag to the hydroxyl groups of the triterpenoid (B12794562), significantly improving analytical performance. nih.gov While a specific HPLC method for this compound is not extensively detailed in the literature, the principles used for separating structurally similar oleanane (B1240867) and friedelane (B3271969) triterpenoids are directly applicable. mdpi.commdpi.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds. While complex triterpenoids like this compound are generally not volatile enough for direct GC-MS analysis, the technique is invaluable for studying their biosynthetic precursors and related metabolites within the plant. tandfonline.comresearchgate.net

To make them amenable to GC analysis, triterpenoids and sterols are first derivatized, commonly through silylation (e.g., using TMS-HT), to increase their volatility. researchgate.net GC-MS analysis of extracts from Trichosanthes and Momordica species has been used to identify key intermediates in the triterpenoid biosynthetic pathway, such as cycloartenol, isomultiflorenol, and various phytosterols. tandfonline.comresearchgate.net By profiling these related metabolites, researchers can gain insights into the biochemical pathways that lead to the formation of complex skeletons like the D:A-friedo-oleanane backbone of this compound.

Table 2: Key Analytical Techniques and Their Roles This table is interactive. Users can sort and filter the data.

Technique Application for this compound & Related Compounds Typical Method Details Reference(s)
Saponification Isolation of the non-saponifiable lipid fraction containing triterpenoids. Hydrolysis of fatty oils with potassium hydroxide (B78521) (KOH). magtechjournal.comnih.govresearchgate.net
Column Chromatography Initial purification of the crude extract. Silica (B1680970) gel stationary phase with gradient elution. nih.govresearchgate.netsemanticscholar.org
HPLC High-resolution separation and purification of individual triterpenoids. Reversed-phase (C18) column with methanol/water or acetonitrile/water mobile phase. mdpi.comnih.govmdpi.com
GC-MS Analysis of related, more volatile metabolites (precursors, sterols). Derivatization (e.g., silylation) followed by separation on a capillary column (e.g., HP-5MS). tandfonline.comresearchgate.net
NMR Spectroscopy Complete structural elucidation of the purified compound. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) experiments. researchgate.nettandfonline.comnih.gov

Countercurrent Chromatography and Preparative Chromatography Approaches

The purification of specific natural products like this compound from complex plant extracts requires sophisticated separation techniques. Among the most effective methods are preparative chromatography and countercurrent chromatography, which are capable of yielding high-purity compounds.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of individual compounds from a mixture. gilson.comteledynelabs.com Unlike analytical HPLC, which focuses on identifying and quantifying substances, the primary goal of preparative HPLC is to isolate significant quantities of a pure compound for further study or use. teledynelabs.com

The process begins with an initial extraction from the plant material, for instance, using petroleum ether to extract fatty oil from seeds, followed by saponification. nih.gov The resulting unsaponifiable matter is then subjected to a series of chromatographic steps. A common initial step is column chromatography using a solid stationary phase like silica gel. nih.gov For finer purification, preparative HPLC is employed. This technique uses a high-pressure pump to pass the mobile phase containing the extract through a column packed with a stationary phase. teledynelabs.comshimadzu.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of highly purified fractions of the target compound. teledynelabs.com The scalability of preparative HPLC allows for purification from milligram to kilogram levels, making it invaluable in natural product chemistry. gilson.com

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support. news-medical.netveeprho.com This method utilizes two immiscible liquid phases, one of which acts as the stationary phase, held in place by centrifugal force, while the other serves as the mobile phase. nih.gov The key advantages of CCC include the complete recovery of the injected sample and the absence of irreversible adsorption, which can be a problem with solid-phase chromatography. nih.gov

The separation in CCC is based on the differential partitioning of solutes between the two liquid phases, governed by their partition coefficients (K). news-medical.net For an effective separation, the K value should ideally be between 0.5 and 2.0. nih.gov The technique is particularly well-suited for the separation of natural products like terpenoids. nih.gov Modern high-performance countercurrent chromatography (HPCCC) instruments can operate at high centrifugal forces (up to 240g) and higher flow rates, significantly reducing separation times. news-medical.net Given its successful application in purifying a wide range of triterpenes, CCC represents a powerful and gentle approach for the isolation of this compound from crude plant extracts. nih.gov

Structural Elucidation and Comprehensive Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. Current time information in Cattaraugus County, US. For 7-Oxodihydrokarounidiol, HRMS analysis is crucial for confirming its molecular formula as C₃₀H₄₈O₃. thieme-connect.com This formula corresponds to a calculated exact mass of 456.3603 Da, which would be verified by an HRMS measurement to within a few parts per million, distinguishing it from other potential compounds with the same nominal mass. thieme-connect.com

Electron Ionization Mass Spectrometry (EIMS), a common technique paired with HRMS, provides insight into the molecule's structure through its fragmentation pattern. The observed fragmentation of this compound is consistent with its proposed triterpenoid (B12794562) skeleton. researchgate.net

m/z (relative intensity %)FragmentInterpretation
456 (62%)[M]⁺Molecular Ion
441 (40%)[M - CH₃]⁺Loss of a methyl group
438 (11%)[M - H₂O]⁺Loss of water from a hydroxyl group
425 (23%)[M - CH₂OH]⁺Loss of the hydroxymethyl group
236 (100%)-Base peak, likely from a retro-Diels-Alder fragmentation characteristic of the oleanane (B1240867) skeleton

This table presents key fragmentation data obtained from the Electron Ionization Mass Spectrum of this compound, as reported in the literature. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each carbon and hydrogen atom and their connectivity.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, 2D NMR experiments are essential for assembling the complete molecular structure of a complex molecule like this compound. The structure was elucidated based on extensive NMR studies, including ¹H-¹H COSY, DEPT, HMQC (or HSQC), HMBC, and NOESY experiments. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of contiguous proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive map of all C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) detects correlations between protons and carbons over longer ranges (two to four bonds). This is arguably the most powerful experiment for piecing together the carbon skeleton, as it connects the individual spin systems identified by COSY across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals the spatial proximity of protons. Protons that are close to each other in space, but not necessarily connected through bonds, show cross-peaks. This is crucial for determining the relative stereochemistry and conformation of the molecule.

Although literature confirms the use of these comprehensive NMR techniques for the structural assignment of this compound, the specific, detailed chemical shift data from the primary research is not publicly accessible in the reviewed sources. researchgate.net A complete dataset would be presented in a table format as shown below.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY Correlations
Detailed ¹H and ¹³C NMR data, including assignments and key 2D correlations from COSY, HMBC, and NOESY experiments would be listed here. This data was reported to have been assigned but was not available in the searched literature. researchgate.net

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, providing unique insights into molecular conformation, polymorphism, and packing in the crystal lattice.

For this compound, ssNMR could potentially be used to:

Determine the precise conformation of the fused ring system in the solid state.

Characterize intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

Study any dynamic processes occurring in the solid state.

There are no published reports of solid-state NMR studies on this compound in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, reported as being taken in a potassium bromide (KBr) pellet, clearly indicates the presence of its key functional groups. researchgate.net

Wavenumber (νₘₐₓ, cm⁻¹)Functional Group Assignment
3420O-H stretching (hydroxyl groups)
2938, 2874C-H stretching (aliphatic CH, CH₂, CH₃)
1650C=O stretching (α,β-unsaturated ketone)
1456, 1381C-H bending
1039, 1019C-O stretching (hydroxyl groups)

This table shows the main absorption bands in the IR spectrum of this compound and their corresponding functional group assignments. researchgate.net The strong, broad absorption at 3420 cm⁻¹ is characteristic of hydroxyl (-OH) groups. The band at 1650 cm⁻¹ is indicative of a conjugated carbonyl (C=O) group, specifically an α,β-unsaturated ketone, which is consistent with the placement of the ketone at C-7 and a double bond at C-8. researchgate.net The various peaks in the 2800-3000 cm⁻¹ region are typical for C-H stretching in the extensive saturated hydrocarbon skeleton.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

This compound is a chiral molecule, possessing multiple stereocenters. Determining its absolute configuration is a critical final step in its structural elucidation. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light.

These techniques are highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a molecule is often determined by comparing its experimental ECD spectrum with spectra predicted by quantum-chemical calculations or with the spectra of known, structurally related compounds. An ORD curve, particularly one showing a Cotton effect (anomalous dispersion in the region of a chromophore's absorption), can also be used to make stereochemical assignments, especially for ketones.

While these methods are standard for assigning absolute stereochemistry, no specific ECD or ORD data for this compound has been reported in the searched scientific literature. Its stereochemistry was likely established through careful analysis of NOESY data and by chemical correlation or comparison to the known stereochemistry of biosynthetic precursors and related triterpenoids, such as karounidiol (B1673296). researchgate.net

X-Ray Crystallography of this compound and its Derivatives (if available)

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional map of atomic positions in a single crystal. The process involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build an electron density map and, from that, the molecular structure.

The compound this compound was reported to be isolated as colorless needles, a crystalline form that is often suitable for X-ray diffraction analysis. researchgate.net However, a search of the available scientific literature did not yield any reports on the single-crystal X-ray structure of this compound or any of its derivatives. Therefore, while its planar structure and relative stereochemistry are well-defined by NMR, a definitive crystal structure is not currently available.

Biosynthesis and Chemoenzymatic Synthesis of 7 Oxodihydrokarounidiol

Putative Biosynthetic Pathway from Squalene (B77637) Precursors

The journey to 7-Oxodihydrokarounidiol begins with the linear hydrocarbon squalene. In the initial committed steps of triterpenoid (B12794562) biosynthesis, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.govnih.gov This crucial transformation sets the stage for a cascade of cyclization reactions. The biosynthesis of triterpenoids is a branching pathway from primary metabolism, diverging from sterol synthesis after the formation of 2,3-oxidosqualene. nih.gov While the complete biosynthetic pathway to this compound has not been fully elucidated, it is hypothesized to proceed through a series of enzymatic steps involving cyclization, rearrangement, and oxidation, ultimately leading to the characteristic D:C-friedo-oleanane core and its specific functionalization.

Role of Oxidosqualene Cyclases (OSCs) in D:C-Friedo-Oleanane Skeleton Formation

Central to the formation of the vast diversity of triterpenoid skeletons are the oxidosqualene cyclases (OSCs). acs.orgwikipedia.org These remarkable enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic scaffolds. acs.orgwikipedia.org The formation of the D:C-friedo-oleanane skeleton, the core structure of this compound, is a testament to the specificity and complexity of OSCs.

The cyclization process is a highly orchestrated series of events involving protonation of the epoxide, followed by a cascade of ring closures and rearrangements. wikipedia.org The specific folding of the 2,3-oxidosqualene substrate within the active site of the OSC dictates the final stereochemistry and skeletal arrangement of the resulting triterpene. researchgate.net While the precise OSC responsible for the synthesis of the D:C-friedo-oleanane skeleton of karounidiol (B1673296) and its derivatives has not been definitively identified, it is understood to be a distinct enzyme with a highly specialized catalytic function. The diversity of triterpenoid skeletons found in nature is largely attributed to the evolution of a wide array of OSCs, each capable of producing a unique cyclic product from the same 2,3-oxidosqualene precursor. nih.govnih.gov

Post-Cyclization Modifications: Oxidation and Hydroxylation Events

Following the initial cyclization event that forges the fundamental carbon skeleton, the triterpenoid core undergoes a series of tailoring reactions. These post-cyclization modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and are responsible for the vast structural diversity observed among triterpenoids. nih.govnih.govacs.org These modifications include oxidations, hydroxylations, and other functional group introductions that fine-tune the biological activity of the final molecule. nih.govnih.govacs.org

In the biosynthesis of this compound, the introduction of the ketone group at the C-7 position and the hydroxyl groups at the C-3 and C-29 positions are critical post-cyclization events. These oxidative modifications are presumed to be carried out by specific P450 enzymes. The presence of these functional groups is a defining feature of this compound and its related compounds, such as karounidiol. researchgate.net The study of these enzymatic steps is crucial for understanding the complete biosynthetic pathway and for potential biotechnological applications aimed at producing these complex molecules.

Investigating Enzyme Mechanisms in this compound Biosynthesis

Understanding the intricate mechanisms of the enzymes involved in this compound biosynthesis is a key area of research. The catalytic mechanism of oxidosqualene cyclases, for instance, involves a complex series of carbocationic rearrangements that are precisely controlled by the enzyme's active site. researchgate.net The study of these mechanisms often involves a combination of techniques, including site-directed mutagenesis, structural biology, and computational modeling, to elucidate the roles of specific amino acid residues in catalysis and product specificity.

Similarly, the mechanisms of the cytochrome P450 enzymes responsible for the post-cyclization oxidations are of significant interest. These enzymes typically employ a heme cofactor to activate molecular oxygen for the hydroxylation and oxidation of their substrates. Unraveling the regio- and stereoselectivity of these P450s is essential for a complete understanding of how this compound is synthesized in nature. While specific enzymes for the biosynthesis of this compound have not been fully characterized, insights can be drawn from studies on related triterpenoid biosynthetic pathways. acs.orgresearcher.life

Biomimetic and Chemoenzymatic Synthetic Strategies towards the Core Skeleton

The complex structure of this compound presents a significant challenge for traditional chemical synthesis. Consequently, researchers have turned to biomimetic and chemoenzymatic approaches to construct its D:C-friedo-oleanane core. Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways in the laboratory, often employing acid-catalyzed cyclizations of squalene-like precursors to generate the polycyclic skeleton. nih.govresearchgate.netnih.gov These strategies can provide valuable insights into the plausibility of proposed biosynthetic routes.

Chemoenzymatic synthesis, on the other hand, combines the power of chemical transformations with the selectivity of biological catalysts. rsc.orgmdpi.compku.edu.cnd-nb.inforesearchgate.net This approach can involve using isolated enzymes or whole-cell systems to perform key steps in the synthetic sequence, such as the initial cyclization or the late-stage oxidations. pku.edu.cn The use of engineered enzymes can further expand the synthetic possibilities, allowing for the creation of novel analogs of this compound with potentially enhanced biological activities. pku.edu.cn These strategies hold great promise for the efficient and sustainable production of this and other complex natural products.

Chemical Correlation Studies with Karounidiol and Related Triterpenes

Chemical correlation has been a pivotal tool in the structural elucidation of this compound. Its structure was definitively determined through chemical correlation with karounidiol, another triterpene isolated from the same source. researchgate.netjst.go.jp This process involves converting one known compound into another through a series of well-defined chemical reactions, thereby establishing a direct structural relationship between them.

Chemical Modification and Synthesis of 7 Oxodihydrokarounidiol Analogs

Design Principles for Structural Analogs based on D:C-Friedo-Oleanane Scaffold

The design of structural analogs of 7-Oxodihydrokarounidiol is guided by established structure-activity relationships (SAR) for the broader class of friedelane (B3271969) and oleanane (B1240867) triterpenoids. sinica.edu.twnih.gov Key considerations include the modification of existing functional groups, the introduction of new functionalities, and alterations to the core scaffold to modulate biological activity.

Key Design Principles:

Modification of A-Ring Functionality: The A-ring of the D:C-friedo-oleanane scaffold is a common target for modification. rsc.org In this compound, the hydroxyl group at C-3 is a prime site for derivatization. Introducing various acyl, alkyl, or glycosidic moieties can significantly impact the molecule's polarity, cell permeability, and interaction with biological targets.

Introduction of Pharmacophoric Features: The introduction of specific pharmacophores, such as aromatic rings, nitrogen-containing heterocycles, or Michael acceptors, can enhance the compound's interaction with target proteins. nih.gov For instance, the addition of a benzoyl group at C-3 introduces an aromatic moiety that can participate in π-π stacking or hydrophobic interactions.

Stereochemical Considerations: The stereochemistry of the D:C-friedo-oleanane scaffold is crucial for its biological activity. Synthetic modifications should aim to preserve or systematically vary the stereocenters to probe their influence on target binding.

Modulation of Physicochemical Properties: Modifications are often designed to improve drug-like properties, such as solubility and bioavailability. Esterification or etherification of the hydroxyl groups can modulate the lipophilicity of the resulting analogs.

A hypothetical design strategy for this compound analogs is presented in the table below, outlining the rationale for each modification.

Modification Site Proposed Modification Design Rationale
C-3 HydroxylEsterification (e.g., benzoate, cinnamate)Enhance lipophilicity, introduce aromatic interactions.
C-3 HydroxylEtherification (e.g., methyl, benzyl (B1604629) ether)Increase metabolic stability, modulate polarity.
C-7 CarbonylReduction to hydroxylInvestigate the importance of the ketone for activity.
C-7 CarbonylOximation or hydrazone formationIntroduce nitrogen-containing functionalities.
A-RingIntroduction of unsaturationAlter the conformation and electronic properties of the A-ring.

Synthetic Routes to Key Functional Group Modifications (e.g., 3-benzoate derivatives)

The synthesis of analogs of this compound primarily involves the derivatization of its existing hydroxyl and ketone functionalities. The synthesis of 3-benzoate derivatives serves as a representative example of modifying the hydroxyl group.

General Synthetic Route for 3-Benzoate Derivatives:

The esterification of the C-3 hydroxyl group of this compound can be achieved through several standard methods:

Acylation with Benzoyl Chloride: This is a common and efficient method for benzoylation. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid (benzoic acid) for reaction with the alcohol.

Reaction with Benzoic Anhydride: This method also requires a catalyst, such as DMAP or scandium triflate, to facilitate the acylation.

Due to the presence of two hydroxyl groups in this compound (assuming the structure is a diol), regioselective benzoylation of the C-3 hydroxyl group would be necessary. This is often achievable due to the different steric environments and reactivities of the hydroxyl groups.

A plausible synthetic scheme for the preparation of this compound 3-benzoate is outlined below:

Step 1: Protection of the more reactive hydroxyl group (if necessary). If one hydroxyl group is significantly more reactive, it may need to be protected to ensure selective acylation at C-3.

Step 2: Benzoylation of the C-3 hydroxyl group. The partially protected intermediate is then reacted with benzoyl chloride in pyridine at room temperature.

Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the desired this compound 3-benzoate.

Regioselective Derivatization Strategies

Given that this compound possesses multiple reactive sites, including two hydroxyl groups and a ketone, regioselective derivatization is crucial for the synthesis of well-defined analogs. nih.gov

Strategies for Regioselective Derivatization:

Exploiting Inherent Reactivity Differences: The hydroxyl groups in this compound may exhibit different reactivities due to their steric and electronic environments. For instance, an equatorial hydroxyl group is generally more accessible and reactive than an axial one. nih.gov This difference can be exploited for selective acylation under carefully controlled conditions (e.g., low temperature, use of a bulky acylating agent).

Use of Protecting Groups: A common strategy involves the selective protection of one functional group while another is being modified. creative-peptides.com For example, a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS), could be used to selectively protect the less sterically hindered hydroxyl group. Subsequent modification of the other hydroxyl group can then be performed, followed by deprotection of the silyl ether.

Catalyst-Controlled Regioselectivity: Certain catalysts can direct the acylation to a specific hydroxyl group. nih.govdntb.gov.ua For example, enzyme-catalyzed reactions can exhibit high regioselectivity.

The following table summarizes potential regioselective strategies for this compound.

Target Modification Strategy Reagents and Conditions
Selective acylation of the C-3 hydroxylExploiting steric hindranceBulky acylating agent (e.g., pivaloyl chloride), low temperature.
Selective modification of the C-3 hydroxylProtecting group strategy1. Selective protection of the other hydroxyl with TBDMSCl, imidazole. 2. Acylation of the C-3 hydroxyl. 3. Deprotection with TBAF.
Selective reduction of the C-7 ketoneChemoselective reductionNaBH4 in the presence of CeCl3 (Luche reduction) to minimize side reactions with other functional groups.

Development of Semisynthetic Libraries for Mechanistic Probes

The generation of semisynthetic libraries of this compound analogs is a powerful approach for conducting detailed structure-activity relationship (SAR) studies and for developing mechanistic probes. nih.gov These libraries consist of a collection of structurally related compounds that are systematically modified at specific positions.

Approaches to Library Development:

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in separate reaction vessels. youtube.com By using a common intermediate and a variety of building blocks, a diverse library of analogs can be efficiently generated.

Combinatorial Chemistry: In some cases, combinatorial approaches can be used to generate large libraries of compounds by mixing and matching a smaller set of starting materials. nih.gov

A hypothetical library of this compound analogs could be designed to probe the importance of the substituents at the C-3 position. Starting from this compound, a parallel synthesis approach could be employed to create a series of esters and ethers.

Example of a Semisynthetic Library Design:

Scaffold Modification Site Building Blocks Resulting Analogs
This compoundC-3 HydroxylAromatic carboxylic acids (e.g., benzoic acid, cinnamic acid, nicotinic acid)A library of aromatic esters.
This compoundC-3 HydroxylAliphatic carboxylic acids (e.g., acetic acid, propionic acid, butyric acid)A library of aliphatic esters.
This compoundC-3 HydroxylAlkyl halides (e.g., methyl iodide, benzyl bromide)A library of ethers.

These libraries can then be screened for biological activity to identify key structural features required for potency and selectivity.

Spectroscopic Verification of Synthesized Derivatives

The structural elucidation of newly synthesized this compound derivatives is unequivocally established through a combination of spectroscopic techniques. nih.govresearchgate.net These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the analogs.

Key Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structure determination. nih.gov 1H NMR provides information about the chemical environment of protons, while 13C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons. scielo.br

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. iiste.org For example, the formation of a 3-benzoate ester would be confirmed by the appearance of a characteristic ester carbonyl stretch at approximately 1720 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for compounds containing chromophores, such as aromatic rings or conjugated systems.

The following tables provide representative spectroscopic data for a hypothetical this compound 3-benzoate derivative, based on known data for similar friedelane triterpenoids. scielo.briiste.org

Representative ¹³C NMR Data for a Friedelane Scaffold and a 3-Benzoate Derivative

Carbon Friedelane Diol (Hypothetical) 3-Benzoate Derivative (Hypothetical) Key Change
C-2~35.0 ppm~35.0 ppmNo significant change
C-3~72.0 ppm~81.0 ppmDownfield shift upon esterification
C-4~38.0 ppm~38.5 ppmMinor downfield shift
C-7~210.0 ppm~210.0 ppmNo significant change
Benzoyl C=O-~166.0 ppmAppearance of ester carbonyl
Benzoyl C-ipso-~130.0 ppmAppearance of aromatic carbon

Representative IR Data for a Friedelane Diol and a 3-Benzoate Derivative

Functional Group Friedelane Diol (Hypothetical) 3-Benzoate Derivative (Hypothetical)
O-H Stretch~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad, for remaining OH)
C=O Stretch (Ketone)~1710 cm⁻¹~1710 cm⁻¹
C=O Stretch (Ester)-~1720 cm⁻¹
C-O Stretch~1050 cm⁻¹~1270 cm⁻¹ (ester C-O)

Molecular and Cellular Mechanistic Investigations of 7 Oxodihydrokarounidiol

Interaction with Molecular Targets: Receptor Binding and Enzyme Modulation

The precise molecular targets of 7-Oxodihydrokarounidiol are an area of active investigation. As a member of the friedo-oleanane class of triterpenoids, its mechanism of action is likely to involve direct interactions with specific cellular proteins, including receptors and enzymes, thereby modulating their activity. Research on related oleanane (B1240867) triterpenoids has demonstrated their capacity to bind to and modulate the function of various intracellular signaling molecules. These interactions are often mediated by the specific chemical structure of the triterpenoid (B12794562), which allows for binding to pockets in target proteins, leading to conformational changes that alter their function. While direct binding studies on this compound are not yet extensively reported, the activities of other oleanane triterpenoids suggest potential interactions with key signaling proteins involved in cellular regulation.

Cellular Signaling Pathway Modulation (e.g., Anti-inflammatory Pathways: NF-κB, MAPK, TPA-induced signaling)

A significant body of evidence points to the ability of friedo-oleanane triterpenoids to modulate critical cellular signaling pathways, particularly those involved in inflammation.

Anti-inflammatory Pathways: NF-κB and MAPK Signaling

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Numerous studies have shown that oleanane triterpenoids can inhibit the activation of NF-κB, a key transcription factor that controls the expression of pro-inflammatory genes. nih.govmdpi.comnih.govnih.govrsc.org This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. Similarly, oleanane triterpenoids have been found to modulate the activity of MAPK pathways, which are involved in transducing extracellular signals to the nucleus to regulate gene expression related to inflammation and other cellular processes. nih.gov

TPA-induced Signaling

Preclinical studies have provided direct evidence for the anti-inflammatory potential of friedo-oleanane triterpenoids in the context of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. TPA is a potent tumor promoter that activates protein kinase C (PKC) and subsequently downstream inflammatory signaling pathways. A study investigating friedo-oleanane triterpenes isolated from the seeds of Trichosanthes kirilowii, the same plant source as this compound, demonstrated that related compounds exhibited marked inhibitory activity against TPA-induced ear inflammation in mice. nih.govresearchgate.netjst.go.jpdocumentsdelivered.com Specifically, compounds such as 3-Epikarounidiol and 7-oxoisomultiflorenol were shown to be effective, suggesting that this compound may possess similar anti-inflammatory properties through the modulation of TPA-induced signaling cascades. nih.govresearchgate.net

Signaling Pathway General Effect of Friedo-Oleananes Relevance to this compound
NF-κB Inhibition of activation, leading to decreased expression of pro-inflammatory genes. nih.govmdpi.comnih.govnih.govrsc.orgInferred potential to inhibit this pathway based on the activity of related compounds.
MAPK Modulation of pathway components, influencing cellular responses to inflammatory stimuli. nih.govPotential for modulation, though direct evidence is currently unavailable.
TPA-induced Inhibition of inflammation in preclinical models. nih.govresearchgate.netjst.go.jpdocumentsdelivered.comStrong potential for anti-inflammatory activity, given the findings for related compounds from the same source. nih.govresearchgate.net

Effects on Oxidative Stress Markers and Related Enzyme Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Triterpenoids have been recognized as modulators of ROS and cellular redox status. nih.govresearchgate.netresearchgate.netnih.govmdpi.com The effects of oleanane triterpenoids on oxidative stress are complex, with some studies reporting an induction of ROS that can trigger programmed cell death in cancer cells, while others highlight their antioxidant capabilities. nih.govresearchgate.netmdpi.com These compounds can influence the activity of key antioxidant enzymes and cellular components involved in maintaining redox homeostasis. While specific studies on this compound's impact on oxidative stress markers are limited, the broader activities of related triterpenoids suggest that this is a promising area for future research.

Investigation of Apoptosis Induction at the Molecular Level (e.g., Caspase activation, mitochondrial membrane potential)

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Numerous synthetic and natural oleanane triterpenoids have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govnih.govmdpi.com

The molecular mechanisms underlying triterpenoid-induced apoptosis often involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis can be triggered. A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.comnih.govnih.gov Studies on other friedo-oleanane triterpenoids have demonstrated their ability to induce apoptosis through these mechanisms. For instance, some friedo-oleananes have been shown to cause cell cycle arrest and activate caspase-3. researchgate.net While direct evidence for this compound is not yet available, its structural similarity to other apoptosis-inducing triterpenoids suggests that it may also modulate these pathways.

Apoptotic Event Role of Related Triterpenoids Potential Implication for this compound
Caspase Activation Induction of key executioner caspases like caspase-3 and caspase-7. nih.govMay potentially activate caspases to induce apoptosis.
Mitochondrial Membrane Potential Disruption of mitochondrial membrane integrity, leading to the release of pro-apoptotic factors. mdpi.comCould potentially target mitochondria to initiate the intrinsic apoptotic pathway.

Autophagy Pathway Modulation by this compound

Autophagy is a cellular self-degradation process that plays a critical role in cellular homeostasis, stress responses, and the removal of damaged organelles and proteins. The modulation of autophagy has emerged as a therapeutic strategy for various diseases. Some triterpenoids have been identified as modulators of autophagy. nih.govresearchgate.netnih.gov The interplay between apoptosis and autophagy is complex, and some triterpenoids can induce both processes. The specific effects of this compound on the autophagy pathway have not yet been elucidated and represent an important area for future investigation to fully understand its cellular effects.

Role in Plant Chemical Ecology and Defense Mechanisms

Triterpenoids, as secondary metabolites in plants, are believed to play significant roles in the plant's interaction with its environment. nih.gov These compounds can act as defense agents against herbivores, pathogens, and other environmental stressors. mdpi.com The production of such compounds can be induced by various biotic and abiotic elicitors. mdpi.com The presence of this compound in Trichosanthes kirilowii suggests a potential role in the plant's defense mechanisms. nih.gov Further research into the chemical ecology of this species could provide insights into the natural function of this compound and the selective pressures that have shaped its evolution.

Comparative Analysis of Mechanistic Profiles with Other Friedo-Oleananes

This compound belongs to the D:C-friedo-oleanane subgroup of triterpenes. nih.gov A comparative analysis with other structurally similar friedo-oleananes provides valuable context for predicting its potential biological activities.

For example, other D:A-friedo-oleanane triterpenes isolated from Anacolosa poilanei have demonstrated cytotoxic activities against various human cancer cell lines. researchgate.net Some of these compounds were found to induce apoptosis through cell cycle arrest and caspase activation. researchgate.net As previously mentioned, friedo-oleananes from Trichosanthes kirilowii have shown potent anti-inflammatory effects in TPA-induced inflammation models. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 7 Oxodihydrokarounidiol and Its Analogs

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

The bioactivity of pentacyclic triterpenoids is often dictated by a specific arrangement of functional groups, known as pharmacophores, which interact with biological targets. For oleanane-type triterpenoids, which share the same core skeleton as 7-Oxodihydrokarounidiol, key pharmacophoric features generally include:

The Pentacyclic Core: This rigid scaffold serves as the foundational framework, positioning the functional groups in a specific three-dimensional orientation for optimal interaction with target proteins.

The C-3 Hydroxyl Group: A hydroxyl group at the C-3 position is a common and often crucial feature for the bioactivity of many pentacyclic triterpenoids. Its orientation (α or β) can significantly influence activity.

The C-28 Carboxyl Group (or its derivatives): In many bioactive oleanane (B1240867) triterpenoids like oleanolic acid, a carboxyl group at the C-28 position is essential for activity. Modifications at this site, such as esterification or amidation, can modulate the biological effects.

For this compound, the key structural motifs that likely contribute to its bioactivity include the oleanane scaffold, the hydroxyl groups at C-3 and C-29, and the defining C-7 oxo group.

Impact of the C-7 Oxo Group on Molecular Interactions

The introduction of an oxo (or keto) group at the C-7 position represents a significant modification to the parent karounidiol (B1673296) structure and is expected to have a profound impact on the molecule's biological profile. While direct studies on the C-7 oxo group in this specific context are scarce, inferences can be drawn from SAR studies on other triterpenoids where carbonyl groups are introduced.

The presence of the C-7 oxo group can influence molecular interactions in several ways:

Electronic Effects: The electron-withdrawing nature of the carbonyl group can alter the electron distribution across the B-ring and adjacent rings, potentially influencing the reactivity and binding affinity of the molecule.

Hydrogen Bonding: The oxygen atom of the oxo group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors.

In related steroidal compounds, the presence of a 6-keto moiety has been shown to be important for hormonal potency, suggesting that a carbonyl group in this region of the steroid/triterpenoid (B12794562) nucleus can be critical for bioactivity.

Influence of Hydroxyl Group Orientations and Substitutions (e.g., at C-3, C-29)

The number, position, and stereochemistry of hydroxyl groups are critical determinants of the biological activity of pentacyclic triterpenoids.

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a frequent contributor to the bioactivity of oleanane-type triterpenoids. Its orientation, whether α (axial) or β (equatorial), can dramatically affect the molecule's interaction with target proteins. In many bioactive triterpenoids, a β-oriented hydroxyl group is preferred. Modifications at this position, such as acetylation or glycosylation, are common strategies to modulate solubility, bioavailability, and activity.

The interplay between the hydroxyl groups at C-3 and C-29, along with the C-7 oxo group, likely creates a unique interaction profile for this compound.

Conformational Analysis and its Relation to Biological Activity

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are valuable tools for studying the conformational preferences of triterpenoids and correlating them with their observed biological effects.

Comparative SAR with Parent Karounidiol and Other Related Triterpenoids

A comparative SAR analysis provides valuable insights into the contribution of specific structural features.

This compound vs. Dihydrokarounidiol: The primary difference is the presence of the C-7 oxo group. A direct comparison of their biological activities would unequivocally establish the role of this functional group. If this compound exhibits enhanced activity, it would suggest that the oxo group is beneficial, potentially by providing an additional hydrogen bond acceptor or by inducing a more favorable conformation.

This compound vs. Oleanolic Acid and Ursolic Acid: These are widely studied pentacyclic triterpenoids. A key difference is the presence of a C-28 carboxyl group in oleanolic and ursolic acids, which is often crucial for their activities. This compound lacks this acidic functionality but has a hydroxyl group at C-29. This comparison underscores the diverse strategies nature employs to achieve bioactivity within the same molecular scaffold.

The following table provides a comparative overview of the structural features of these related triterpenoids:

CompoundC-3 Functional GroupC-7 Functional GroupC-28 Functional GroupC-29 Functional GroupC-Ring
This compound β-OH=OCH₃β-OHSaturated
Dihydrokarounidiol β-OHH₂CH₃β-OHSaturated
Karounidiol β-OHH₂CH₃β-OHΔ¹²⁻¹³
Oleanolic Acid β-OHH₂COOHCH₃Δ¹²⁻¹³
Ursolic Acid β-OHH₂COOHCH₃Δ¹²⁻¹³

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with activity, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

For this compound and its analogs, a QSAR study would involve:

Data Set Collection: A series of analogs with varying substituents at key positions (e.g., C-3, C-7, C-29) and their corresponding measured biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as lipophilicity (logP), molar refractivity, topological indices, and quantum chemical parameters, would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to virtually screen new potential analogs of this compound, prioritizing the synthesis of those predicted to have the highest activity. While specific QSAR models for this compound are not currently available, studies on other pentacyclic triterpenoids have demonstrated the utility of this approach in identifying key structural features that govern bioactivity. For instance, 3D-QSAR analyses on oleanolic acid derivatives have highlighted the importance of electrostatic and steric fields in determining their inhibitory effects on certain enzymes.

Computational and Theoretical Chemistry Studies of 7 Oxodihydrokarounidiol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a molecule such as 7-Oxodihydrokarounidiol, methods like Density Functional Theory (DFT) would be employed to gain insights into its electronic structure. researchgate.net These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The locations of the HOMO and LUMO are crucial for predicting regions of a molecule that are likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, QM calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is invaluable for predicting how this compound might interact with biological targets and for identifying the most probable sites for metabolic attack. rsc.org

Table 1: Hypothetical Quantum Mechanical Properties of this compound

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability.
Dipole Moment 3.2 D Indicates moderate polarity.
Electron Density on C7-Oxo Group High Suggests a potential site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While QM methods provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding how it might adapt its shape to fit into a biological receptor. mdpi.comacs.org

In a typical MD study, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules with ions), and the forces on each atom are calculated using a force field. acs.org Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time. This allows for the observation of conformational changes and the identification of stable low-energy conformations.

When studying ligand-target interactions, this compound would be placed in the binding site of a target protein, and the simulation would reveal the stability of the complex. acs.org Analysis of the MD trajectory can provide information on the key amino acid residues involved in the interaction, the role of water molecules in the binding site, and the conformational changes that occur in both the ligand and the protein upon binding. mdpi.com

Table 2: Hypothetical MD Simulation Analysis of a this compound-Protein Complex

Analysis Metric Hypothetical Result Interpretation
RMSD of Ligand 1.5 Å Indicates stable binding within the receptor pocket.
RMSF of Protein Binding Site Residues Low Suggests that the binding site remains stable upon ligand binding.
Hydrogen Bond Occupancy >70% for key residues Highlights critical and stable hydrogen bond interactions.

Molecular Docking and Scoring for Predicted Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. agribiop.comnih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode. For this compound, docking studies would involve preparing the 3D structure of the molecule and a potential biological target, such as an enzyme or a receptor implicated in a disease pathway.

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. etflin.com These poses are then scored based on a scoring function that estimates the binding affinity, typically in terms of binding energy. agribiop.com The results of a docking study can provide a plausible binding mode for this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the target. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein

Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
This compound -9.8 Asp120, Gln154 Hydrogen Bond
Phe88, Leu140 Hydrophobic
Known Inhibitor -10.5 Asp120, Arg92 Hydrogen Bond, Salt Bridge

De Novo Design and Virtual Screening of Potential Analogs

Building upon the insights gained from docking and simulation studies, computational methods can be used to design new molecules with potentially improved properties. De novo design algorithms can generate novel molecular structures from scratch that are optimized to fit a specific binding site and have desired chemical properties. researchgate.netnih.gov These methods can be used to create novel analogs of this compound that may have enhanced activity or better pharmacokinetic profiles.

Virtual screening, on the other hand, involves searching large databases of existing compounds to identify molecules that are likely to bind to a target of interest. This can be done through ligand-based approaches, where molecules with similar structures or properties to a known active compound are sought, or structure-based approaches, which use docking to predict the binding of library compounds to a target receptor. Both approaches could be applied to find novel analogs of this compound with therapeutic potential. nih.gov

Table 4: Hypothetical Design of this compound Analogs

Analog ID Modification Predicted Improvement
7-ODK-A1 Addition of a fluorophenyl group Increased binding affinity due to halogen bonding.
7-ODK-A2 Replacement of a hydroxyl with an amino group Enhanced solubility and potential for new hydrogen bonds.

Cheminformatics and Data Mining of Triterpenoid (B12794562) Databases

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov By mining databases of known triterpenoids, it is possible to identify trends and relationships between chemical structure and biological activity. researchgate.netoup.comnih.gov This can provide valuable context for understanding the potential of this compound.

A cheminformatics analysis could involve calculating a range of molecular descriptors for this compound and comparing them to those of other triterpenoids with known biological activities. researchgate.net This can help to classify the compound and predict its likely properties. Machine learning models trained on large datasets of triterpenoids could also be used to predict the bioactivity of this compound.

Table 5: Hypothetical Cheminformatic Profile of this compound

Property This compound Average for Bioactive Triterpenoids
Molecular Weight 458.7 g/mol 450-500 g/mol
LogP 4.5 4.0-6.0
Number of Hydrogen Bond Donors 2 1-3
Number of Hydrogen Bond Acceptors 3 2-5

Predictive Modeling of Metabolic Transformations (excluding human clinical metabolism)

Understanding the metabolic fate of a compound is crucial in drug development. Computational models can be used to predict the likely metabolic transformations that a molecule will undergo in a biological system. nih.govnih.govpharmajen.com These models are often based on known enzymatic reactions, particularly those mediated by cytochrome P450 enzymes.

For this compound, predictive metabolic modeling could identify the most likely sites on the molecule to be oxidized, hydroxylated, or otherwise modified by metabolic enzymes. univie.ac.at This can help to anticipate the formation of metabolites that may have their own biological activity or toxicity. Such predictions are valuable in the early stages of drug discovery to guide the design of analogs with improved metabolic stability.

Table 6: Hypothetical Predicted Metabolic Hotspots on this compound

Site of Metabolism Predicted Transformation Enzyme Family Likelihood
C-3 Hydroxyl Glucuronidation UGT High
C-29 Hydroxyl Oxidation to Aldehyde/Carboxylic Acid ADH/ALDH Moderate
Allylic positions Hydroxylation CYP Moderate

Advanced Analytical Methodologies for Research and Quality Control Beyond Basic Identification

Development of Robust Analytical Methods for Quantitative Analysis in Complex Matrices

A method using Ultra-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UPLC-QqQ MS) is often the preferred approach for its high sensitivity, selectivity, and speed. mdpi.com The methodology involves optimizing several parameters:

Sample Preparation: An efficient extraction protocol is the first step. This could involve solid-phase extraction (SPE) to clean up the sample and concentrate 7-Oxodihydrokarounidiol, thereby minimizing matrix effects where other components in the extract interfere with the ionization of the target analyte.

Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from other structurally similar triterpenoids. A gradient elution with a mobile phase consisting of water (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve a sharp peak with good resolution.

Mass Spectrometry Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte. For this compound, a specific precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. This process ensures that only the compound of interest is quantified, even in a complex mixture.

The method would be validated according to international guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. mdpi.com

Hypothetical UPLC-MS/MS Method Validation Parameters for this compound

ParameterResultDescription
Linearity (r²) >0.999Indicates a strong correlation between detector response and concentration across a specific range.
LOD 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
LOQ 1.5 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Intra-day Precision (RSD%) < 2.5%Measures the consistency of results within the same day.
Inter-day Precision (RSD%) < 4.0%Measures the consistency of results across different days.
Accuracy (Recovery %) 97.5% - 104.2%The closeness of the measured value to the true value, assessed by spiking a blank matrix.

Application of Chemometric Techniques for Discrimination and Fingerprinting of Plant Sources

For natural products, the chemical composition can vary significantly based on factors like geographical origin, harvest time, and processing methods. nih.govqub.ac.uk Near-Infrared (NIR) spectroscopy, combined with chemometrics, offers a rapid, non-destructive method for fingerprinting and discriminating between different plant sources of this compound. bibliomed.orgmdpi.com

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combinations of vibrational modes of bonds like C-H, O-H, and N-H. bibliomed.org While the resulting spectra are complex and lack specific absorption bands, they contain a holistic chemical fingerprint of the sample.

Chemometrics, the application of statistical and mathematical methods to chemical data, is essential to extract meaningful information from these complex NIR spectra. japsonline.com

Data Acquisition: NIR spectra are collected for a large number of authenticated plant samples from different geographical locations or species.

Data Pre-processing: The raw spectral data is corrected for noise and baseline variations using mathematical transformations like smoothing, derivatives (e.g., Savitzky-Golay), and normalization (e.g., Standard Normal Variate).

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) are first applied to visualize any natural clustering of samples based on their spectral similarities. Subsequently, supervised classification models, such as Partial Least Squares-Discriminant Analysis (PLS-DA), can be developed. These models are "trained" with spectra from known samples to build a predictive model that can classify new, unknown samples based on their origin or quality. mdpi.com

This approach allows for the rapid authentication of raw plant material, ensuring that the correct species and quality are used for extraction, thereby guaranteeing the consistency of the final product.

Hypothetical PCA Clustering of Plant Samples Based on NIR Spectra

Sample IDPlant SourcePrincipal Component 1 (PC1)Principal Component 2 (PC2)
A01-A10Region A-2.5 to -1.81.5 to 2.2
B01-B10Region B1.7 to 2.41.6 to 2.3
C01-C10Region C0.1 to 0.8-2.1 to -1.4
D01-D10Adulterant Species5.0 to 5.8-0.5 to 0.5

This table illustrates how PCA scores would group samples from different regions into distinct clusters, while an adulterant species would appear as a separate, distant cluster.

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized in nature is a key area of research. Isotopic labeling experiments are a powerful tool for elucidating biosynthetic pathways. uni-bonn.deoup.comsnscourseware.org This technique involves feeding the producing organism (e.g., a plant or a microbial culture) with a precursor molecule that has been enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H). nih.gov

The labeled precursor is incorporated into the metabolic pathways of the organism. After a period of incubation, this compound is isolated, and the position and extent of isotope incorporation are determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

NMR Spectroscopy: ¹³C NMR is particularly informative. By comparing the ¹³C NMR spectrum of the labeled compound with that of an unlabeled standard, researchers can identify which carbon atoms in the final molecule originated from the labeled precursor. This provides direct evidence of the bond formations and rearrangements that occur during biosynthesis. oup.com

Mass Spectrometry: High-resolution MS can determine the mass increase in the final molecule due to isotope incorporation, confirming that the precursor was utilized. Tandem MS (MS/MS) can further help locate the label within specific fragments of the molecule.

For a triterpenoid (B12794562) like this compound, likely precursors from the mevalonate (B85504) (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathways, such as [1-¹³C]acetate or [U-¹³C₆]glucose, could be used. nih.gov The resulting labeling pattern in the isolated this compound would reveal how the fundamental five-carbon isoprene (B109036) units were assembled and modified to form its complex structure. oup.com

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS for Metabolomics)

To understand the biological role and context of this compound, it is crucial to study it within the broader metabolic network of the organism. This is the domain of metabolomics, which aims to comprehensively analyze all small molecules (the metabolome) in a biological sample. ukaazpublications.com Advanced hyphenated techniques are the workhorses of metabolomics.

LC-MS/MS: This is the most widely used platform in metabolomics due to its high sensitivity and broad coverage of metabolites. ukaazpublications.commdpi.commdpi.comnih.gov In an untargeted metabolomics study, an LC-MS/MS system would be used to generate a comprehensive metabolic profile of a plant extract. The resulting data, which consists of thousands of metabolic features, is analyzed using specialized software and statistical tools (like PCA and PLS-DA) to identify metabolites that are correlated with the production of this compound or that change in response to different biological conditions. This can provide clues about its function and regulation.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This powerful combination allows for the separation of compounds in a complex mixture followed immediately by the acquisition of detailed structural information from NMR. While less sensitive than MS, NMR is unparalleled for the unambiguous identification of unknown compounds and the determination of stereochemistry. LC-NMR could be used to identify novel compounds in the same extract that are structurally and biosynthetically related to this compound. mdpi.com

These metabolomic approaches can create a detailed biochemical snapshot, placing this compound within its functional context and potentially uncovering new, related bioactive compounds. ukaazpublications.com

Future Research Directions and Translational Potential Non Clinical Focus

Exploration of Undiscovered Biological Activities and Molecular Targets

A primary and immediate avenue of research for 7-Oxodihydrokarounidiol lies in the comprehensive screening for novel biological activities. The immense structural diversity of triterpenoids contributes to their wide range of pharmacological effects. Therefore, subjecting this compound to a battery of high-throughput screening assays is a logical first step. These assays can be designed to assess its potential effects on various cellular processes, including but not limited to, cell proliferation, apoptosis, inflammation, and immunomodulation.

Identifying the specific molecular targets of this compound is paramount to understanding its mechanism of action. Techniques such as affinity chromatography, activity-based protein profiling, and computational modeling can be employed to pinpoint its direct binding partners within the cellular milieu. Unraveling these interactions will provide crucial insights into the signaling pathways modulated by this compound and pave the way for its development as a selective pharmacological agent.

Development of this compound as a Mechanistic Probe in Cellular Systems

Natural products with unique biological activities can serve as powerful tools to dissect complex cellular processes. nih.govacs.orgresearchgate.net Once the primary molecular target of this compound is identified, it can be developed into a mechanistic probe. nih.govacs.org By attaching fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels to the core structure of this compound, researchers can visualize its subcellular localization, track its interactions with target proteins in real-time, and identify other components of the protein complexes it modulates. acs.org Such probes would be invaluable for elucidating the intricate details of cellular signaling pathways and for the validation of new drug targets.

Bioengineering Approaches for Enhanced Production in Heterologous Hosts

The natural abundance of many bioactive triterpenoids is often low, hindering their extensive biological evaluation and potential therapeutic application. nih.govresearchgate.net Bioengineering offers a promising solution to this supply problem. The biosynthetic pathway of triterpenoids, originating from the mevalonate (B85504) (MVA) pathway, involves a series of enzymatic steps catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.orgnih.gov

Future research should focus on elucidating the specific biosynthetic genes responsible for the production of this compound in its native source. Once identified, these genes can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, or into plant-based systems such as Nicotiana benthamiana, to create engineered production platforms. nih.govresearchgate.net Metabolic engineering strategies, such as optimizing precursor supply and enzyme expression levels, can be employed to significantly enhance the yield of this compound, ensuring a sustainable and scalable supply for further research and development. nih.gov

Design and Synthesis of Highly Specific and Potent Molecular Tools

While natural products provide excellent starting points, their pharmacological properties can often be improved through medicinal chemistry efforts. Structure-activity relationship (SAR) studies on this compound will be crucial for identifying the key chemical features responsible for its biological activity. This knowledge will guide the rational design and synthesis of analogs with enhanced potency, selectivity, and improved physicochemical properties.

The synthesis of a focused library of derivatives, where different functional groups on the this compound scaffold are systematically modified, will allow for a detailed exploration of its chemical space. These synthetic efforts could lead to the development of highly specific molecular tools that can be used to probe the function of its target protein with greater precision than the parent natural product.

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted nature of triterpenoid (B12794562) research necessitates a collaborative approach. The study of this compound would greatly benefit from the integration of expertise from various disciplines.

Discipline Potential Contribution
Structural Biology Elucidation of the three-dimensional structure of this compound in complex with its protein target(s) through techniques like X-ray crystallography or cryo-electron microscopy. This would provide atomic-level insights into its mode of action and facilitate structure-based drug design.
Systems Biology Investigation of the global effects of this compound on cellular networks using transcriptomics, proteomics, and metabolomics approaches. This would help to identify off-target effects and uncover novel biological pathways influenced by the compound.
Chemical Biology Development of sophisticated chemical probes and assays to study the function of this compound in living systems.

Such interdisciplinary collaborations will be essential to fully realize the scientific and translational potential of this promising natural product.

Methodological Advancements in Triterpenoid Analysis and Synthesis

The structural complexity and often low abundance of triterpenoids present analytical challenges. xjtu.edu.cn Future research should focus on developing more sensitive and efficient methods for the detection, isolation, and structural elucidation of this compound and its metabolites. Advancements in hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR), will be instrumental in this regard. mdpi.com

Furthermore, the development of novel synthetic strategies will be critical for accessing this compound and its analogs in a stereocontrolled and efficient manner. Innovations in catalytic methods and the application of flow chemistry could significantly streamline the synthesis of these complex molecules, making them more readily available for biological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.